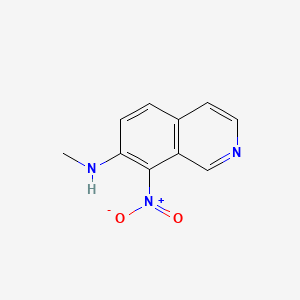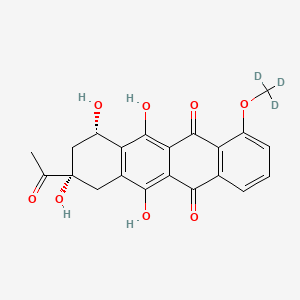
Daunomycinone-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Daunomycinone-d3 is a deuterated form of daunomycinone, a metabolite of daunorubicin. It is primarily used in research settings, particularly in proteomics and pharmacokinetics, due to its stable isotope labeling. The molecular formula of this compound is C21H15D3O8, and it has a molecular weight of 401.38 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Daunomycinone-d3 can be synthesized through the deuteration of daunomycinone. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents under specific reaction conditions. For instance, the transformation of daunomycinone into its deuterated form can be performed in a reaction mixture containing the immobilized preparation, Tris-HCl buffer, daunomycinone dissolved in ethanol, and NADPH .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the deuterium atoms are uniformly incorporated into the molecule. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is essential for the purification and validation of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Daunomycinone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Substitution: Substitution reactions, particularly at the benzylic position, can yield thiodaunomycinone and related analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Thioacetic acid and trifluoroacetic acid are used for benzylic substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Hydro derivatives such as 13-dihydrodaunomycinone.
Substitution: Thiodaunomycinone and its deoxy analogs.
Wissenschaftliche Forschungsanwendungen
Daunomycinone-d3 is extensively used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of daunomycinone and its metabolites.
Biology: Employed in studies involving the metabolism and pharmacokinetics of daunorubicin.
Medicine: Utilized in research on the mechanisms of action and resistance of anthracycline antibiotics.
Industry: Applied in the development of new analytical methods for drug testing and quality control
Wirkmechanismus
Daunomycinone-d3, like its parent compound daunomycinone, exerts its effects by intercalating into DNA. This intercalation disrupts the function of topoisomerase II, an enzyme crucial for DNA replication and transcription. The inhibition of topoisomerase II leads to the accumulation of DNA breaks, ultimately causing cell death. This mechanism is particularly effective against rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Daunomycinone: The non-deuterated form of Daunomycinone-d3.
Doxorubicinone: A closely related compound with similar structural features.
Thiodaunomycinone: A sulfur-containing analog of daunomycinone.
Uniqueness: this compound is unique due to its stable isotope labeling, which makes it an invaluable tool in research settings. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise quantification in mass spectrometry studies. This feature distinguishes it from its non-deuterated counterparts and other similar compounds .
Eigenschaften
IUPAC Name |
(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-4-(trideuteriomethoxy)-8,10-dihydro-7H-tetracene-5,12-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,11,23,25-26,28H,6-7H2,1-2H3/t11-,21-/m0/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFDHOWPGULAQF-QRKUCEJGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)C)O)C(=C3C2=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(Phenoxymethyl)-4-[3-(1-piperidinyl)propoxy]-1-[3-(4-piperidinyl)propyl]-1H-benzimidazole](/img/structure/B565354.png)
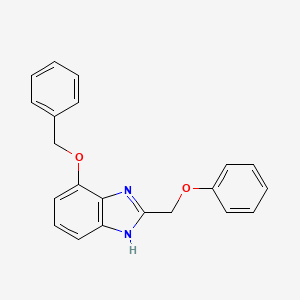
![10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide](/img/structure/B565356.png)
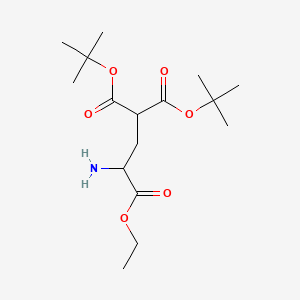
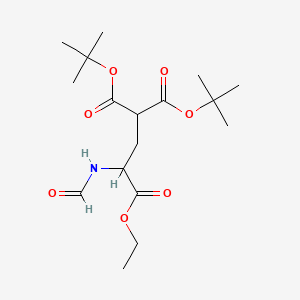

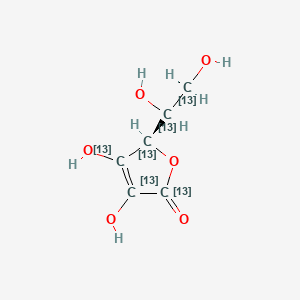

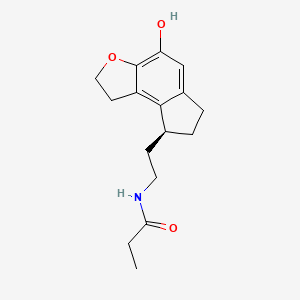
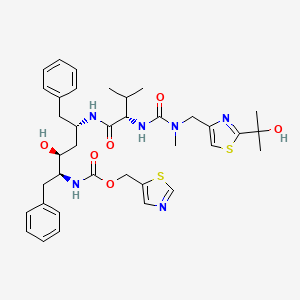
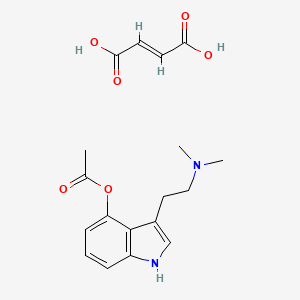
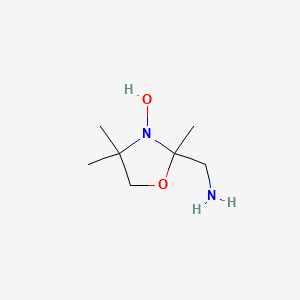
![2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl](/img/structure/B565376.png)
